2-(4-Methoxy-2-methylphenyl)propan-1-ol
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Overview
Description
2-(4-Methoxy-2-methylphenyl)propan-1-ol is an organic compound belonging to the class of alcohols It features a methoxy group and a methyl group attached to a phenyl ring, with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
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Grignard Reaction: : One common method to synthesize 2-(4-Methoxy-2-methylphenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-methoxy-2-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with propanal to yield the desired alcohol after hydrolysis.
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Reduction of Ketones: : Another method involves the reduction of 2-(4-methoxy-2-methylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to an alcohol group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(4-Methoxy-2-methylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
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Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For instance, catalytic hydrogenation can reduce the aromatic ring, while selective reduction can target the alcohol group.
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Substitution: : The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 2-(4-Methoxy-2-methylphenyl)propan-1-one
Reduction: Various reduced derivatives depending on the specific reaction conditions
Substitution: Brominated or nitrated derivatives of the original compound
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)propan-1-ol has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : The compound can be used in studies involving enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical research.
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Medicine: : Potential applications in drug development due to its ability to interact with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
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Industry: : Used in the production of fragrances, flavors, and other specialty chemicals. Its aromatic properties make it suitable for use in consumer products.
Mechanism of Action
The mechanism by which 2-(4-Methoxy-2-methylphenyl)propan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The methoxy and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: Similar structure but lacks the methoxy group, which can significantly alter its chemical and biological properties.
2-(4-Methoxyphenyl)propan-1-ol: Lacks the methyl group, which affects its reactivity and applications.
2-(4-Methoxy-2-methylphenyl)ethanol: Similar but with a shorter side chain, influencing its physical and chemical properties.
Uniqueness
2-(4-Methoxy-2-methylphenyl)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the aromatic ring, combined with a propanol side chain. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable in various applications.
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCASBONDVBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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